Tilazol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

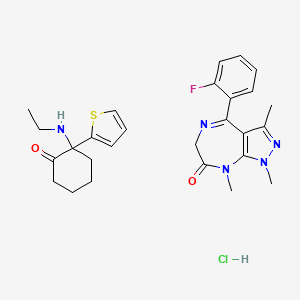

Structure

2D Structure

Properties

CAS No. |

37291-85-3 |

|---|---|

Molecular Formula |

C27H33ClFN5O2S |

Molecular Weight |

546.1 g/mol |

IUPAC Name |

2-(ethylamino)-2-thiophen-2-ylcyclohexan-1-one;4-(2-fluorophenyl)-1,3,8-trimethyl-6H-pyrazolo[3,4-e][1,4]diazepin-7-one;hydrochloride |

InChI |

InChI=1S/C15H15FN4O.C12H17NOS.ClH/c1-9-13-14(10-6-4-5-7-11(10)16)17-8-12(21)19(2)15(13)20(3)18-9;1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h4-7H,8H2,1-3H3;5,7,9,13H,2-4,6,8H2,1H3;1H |

InChI Key |

KNRZNTXYCKLZIW-UHFFFAOYSA-N |

SMILES |

CCNC1(CCCCC1=O)C2=CC=CS2.CC1=NN(C2=C1C(=NCC(=O)N2C)C3=CC=CC=C3F)C.Cl |

Canonical SMILES |

CCNC1(CCCCC1=O)C2=CC=CS2.CC1=NN(C2=C1C(=NCC(=O)N2C)C3=CC=CC=C3F)C.Cl |

Synonyms |

CI 744 CI-744 CI744 Telazol Tilazol tiletamine - zolazepam tiletamine, zolazepam drug combination Zoletil |

Origin of Product |

United States |

Foundational & Exploratory

Tilazol's Mechanism of Action in Rodent Models: A Technical Guide

Tilazol, a fixed-combination anesthetic agent, is widely employed in veterinary medicine and biomedical research involving rodent models. Comprising tiletamine hydrochloride, a dissociative anesthetic, and zolazepam hydrochloride, a benzodiazepine, its efficacy stems from the synergistic action of these two distinct pharmacological agents.[1] This technical guide provides an in-depth exploration of this compound's core mechanism of action, supported by quantitative data from rodent studies, detailed experimental protocols, and visualizations of the underlying biological pathways.

Core Mechanism of Action

The anesthetic, analgesic, and muscle relaxant properties of this compound are a result of its two components acting on different, yet complementary, targets within the central nervous system (CNS).[1] Tiletamine primarily produces a state of "dissociative anesthesia" by interrupting neurotransmission, while zolazepam provides sedation, anxiolysis, and muscle relaxation.[1][2][3]

Tiletamine: NMDA Receptor Antagonism

Tiletamine's primary mechanism involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory glutamatergic neurotransmission.[1][4][5] By binding to a site within the NMDA receptor's ion channel, tiletamine blocks the influx of calcium ions, thereby inhibiting the excitatory signaling cascade.[1][6] This action disrupts the association pathways in the brain, leading to dissociative anesthesia, characterized by catalepsy, amnesia, and profound analgesia.[3][6] Tiletamine is chemically and pharmacologically similar to ketamine, another well-known NMDA receptor antagonist.[4][5][7]

Caption: Tiletamine's antagonistic action on the NMDA receptor.

Zolazepam: GABA-A Receptor Potentiation

Zolazepam, a benzodiazepine, enhances the effects of the primary inhibitory neurotransmitter in the CNS, gamma-aminobutyric acid (GABA).[1] It acts as a positive allosteric modulator at the GABA-A receptor.[8][9] By binding to the benzodiazepine site on the receptor, zolazepam increases the frequency of chloride channel opening induced by GABA.[1] This leads to an increased influx of chloride ions, causing hyperpolarization of the neuronal membrane and making it more difficult for the neuron to fire. The resulting widespread neuronal inhibition manifests as sedation, anxiolysis (anti-anxiety effects), and muscle relaxation.[1][8]

Caption: Zolazepam's potentiation of the GABA-A receptor.

Quantitative Data from Rodent Studies

The following tables summarize dosages and physiological effects of this compound (often in combination with other agents like xylazine or dexmedetomidine) as reported in various rodent studies.

Table 1: Anesthetic Dosages and Timelines in Rodent Models

| Species | Dosage (mg/kg) | Route | Adjunct Agent(s) | Anesthesia Duration | Recovery Time | Reference(s) |

| Rat | 20-40 | IM/IP | - | 30-60 minutes | Prolonged | [2][10] |

| Rat | 12.5 (each component) | IM | Xylazine (7.5 mg/kg) | Surgical anesthesia at 5-6 min | Not specified | [11] |

| Rat | 20 | IP | Xylazine (5 mg/kg) | Not specified | Not specified | [5] |

| Rat | 40 | IM | Xylazine (5-10 mg/kg) | 30-60 minutes | Not specified | [1] |

| Rat | 80, 120 | IP | - | Not specified | Not specified | [12] |

| Mouse | 80-160 | IP | - | Anesthesia w/o analgesia | High mortality at >100 mg/kg | [1][10] |

| Mouse | 20 | Oral | - | Mild sedation | Not specified | [13] |

Table 2: Behavioral and Physiological Effects in Rodents

| Species | Dosage (mg/kg) | Test/Parameter | Observed Effect | Reference(s) |

| Mouse | 10 (Tiletamine only) | Forced Swim Test | Reduced immobility | [7][14] |

| Mouse | 15 (Tiletamine only) | Marble-Burying | Reduced burying behavior | [7][14] |

| Rat | 5-15 (Tiletamine only) | Four-Plate Test | Anxiolytic-like effects | [7][14] |

| Rat | 40 (this compound) & 5-10 (Xylazine) | Respiratory Rate | Maintained at 40-80 breaths/min | [1] |

| Rat | 40 (this compound) & 5-10 (Xylazine) | Heart Rate | Maintained at 250-450 beats/min | [1] |

| Rat | Not specified | Olfactory Bulb LFP | Increased power in 1-4, 9-16, 31-64, 65-90 Hz bands | [9] |

Detailed Experimental Protocols

The following are generalized protocols for the administration and monitoring of this compound-based anesthesia in rodent models, compiled from peer-reviewed studies. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Intraperitoneal (IP) Anesthesia in Mice

This protocol is adapted for achieving surgical anesthesia for minor procedures.

Materials:

-

This compound solution (reconstituted)

-

Sterile saline or adjunct anesthetic (e.g., xylazine) if required

-

1 mL sterile syringe with a 25-27 gauge needle

-

Accurate scale for weighing the mouse

-

Heating pad

-

Ophthalmic ointment

Procedure:

-

Acclimatization: Allow mice to acclimate to the laboratory environment for at least one week before the procedure.[1]

-

Dosage Calculation: Accurately weigh the mouse immediately before administration. Calculate the required volume of the anesthetic solution based on the desired dosage (e.g., 80 mg/kg). Note that higher doses (100-160 mg/kg) are associated with respiratory distress and mortality.[1][10]

-

Administration: Gently restrain the mouse, tilting it slightly head-down to displace abdominal organs. Insert the needle into the lower right or left abdominal quadrant to avoid puncturing the bladder or cecum. Inject the solution.[1][15]

-

Induction and Monitoring: Place the mouse in a clean cage on a heating pad to maintain body temperature (36-38°C).[1] Monitor for the loss of the righting reflex, which typically occurs within 3-5 minutes. Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch). Apply ophthalmic ointment to the eyes to prevent corneal drying.[1]

-

Recovery: After the procedure, continue to monitor the mouse on the heating pad in a quiet recovery cage until it fully regains the righting reflex and normal movement.[1]

Protocol 2: Intramuscular (IM) Anesthesia in Rats

This protocol is suitable for inducing a stable plane of surgical anesthesia, often in combination with an alpha-2 adrenergic agonist.

Materials:

-

This compound solution (reconstituted)

-

Xylazine or dexmedetomidine solution

-

1 mL sterile syringe with a 23-25 gauge needle

-

Accurate scale for weighing the rat

-

Heating pad and monitoring equipment (for temperature, respiration)

-

Ophthalmic ointment

-

Reversal agent (e.g., atipamezole for xylazine/dexmedetomidine)

Procedure:

-

Preparation: Weigh the rat accurately. Prepare the anesthetic mixture in a single syringe. A common combination is this compound (40 mg/kg) and xylazine (5-10 mg/kg).[1]

-

Administration: Gently but firmly restrain the rat. Administer the injection into the quadriceps or gluteal muscles of the hind limb.[1][15]

-

Induction: Onset of anesthesia typically occurs within 5-10 minutes, characterized by the loss of the righting reflex and reduced muscle tone.[1]

-

Monitoring: Place the anesthetized rat on a heating pad to prevent hypothermia and maintain body temperature between 36-38°C. Apply ophthalmic ointment. Continuously monitor vital signs:

-

Maintenance: The duration of anesthesia is typically 30-60 minutes. If longer anesthesia is needed, a supplemental dose of this compound (10-20 mg/kg) can be administered. Avoid repeating doses of xylazine.[1]

-

Recovery: Place the rat in a warm, quiet recovery cage. The sedative effects of xylazine can be reversed with atipamezole (0.5–1 mg/kg IM or SC) to expedite recovery.[1][2] Monitor the animal until it regains normal movement.[1]

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for a study in a rodent model that requires anesthesia.

Caption: A generalized workflow for rodent model experiments requiring anesthesia.

References

- 1. benchchem.com [benchchem.com]

- 2. Tiletamine/zolazepam and dexmedetomidine with tramadol provide effective general anesthesia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zoetisus.com [zoetisus.com]

- 4. Tiletamine | C12H17NOS | CID 26533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Comparison of actions of ketamine and telazol on cochlear function in a rodent model of noise-induced hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. d-nb.info [d-nb.info]

- 8. A novel selective GABA(A) alpha1 receptor agonist displaying sedative and anxiolytic-like properties in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Xylazine–Tiletamine–Zolazepam on the Local Field Potential of the Rat Olfactory Bulb - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of a combination of tiletamine and zolazepam as an anesthetic for laboratory rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inductive effect of Telazol on hepatic expression of cytochrome P450 2B in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Voluntary Oral Ingestion of a Sedative Prior to Euthanasia with CO2: Behavioural Responses of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of the Psychopharmacological Effects of Tiletamine and Ketamine in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

An In-depth Technical Guide to the Pharmacological Properties of Tilazol

Tilazol, a widely utilized injectable anesthetic in veterinary medicine, is a combination of two pharmacologically distinct agents: tiletamine hydrochloride, a dissociative anesthetic, and zolazepam hydrochloride, a benzodiazepine. This guide provides a comprehensive overview of the pharmacological properties of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound's anesthetic and sedative effects are the result of the synergistic actions of its two components, each targeting a different critical neurotransmitter system in the central nervous system (CNS).

Tiletamine: NMDA Receptor Antagonism

Tiletamine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission.[1][2][3] By binding to the phencyclidine (PCP) site within the NMDA receptor's ion channel, tiletamine blocks the influx of calcium ions (Ca²⁺) that would normally result from the binding of the neurotransmitter glutamate.[4][5] This action disrupts the normal propagation of nerve impulses, leading to a state of "dissociative anesthesia" characterized by profound analgesia and amnesia, while preserving some protective reflexes.[6][7]

The downstream signaling cascade initiated by tiletamine's antagonism of the NMDA receptor is complex. The immediate effect is a reduction in neuronal excitability. In the prefrontal cortex, this antagonism predominantly affects inhibitory interneurons, leading to a subsequent surge in glutamate release. This glutamate surge then activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering a cascade of intracellular events.[1][2] These downstream pathways include the activation of the mammalian target of rapamycin (mTOR) and the upregulation of brain-derived neurotrophic factor (BDNF), which are thought to contribute to increased synaptogenesis and synaptic signaling.[1][2]

Zolazepam: GABA-A Receptor Positive Allosteric Modulation

Zolazepam is a benzodiazepine that acts as a positive allosteric modulator (PAM) of the gamma-aminobutyric acid type A (GABA-A) receptor.[8][9][10] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the CNS. When GABA binds to this receptor, it opens a chloride ion (Cl⁻) channel, leading to hyperpolarization of the neuron and a decrease in its excitability.[11][12]

Zolazepam binds to the benzodiazepine site on the GABA-A receptor, a site distinct from the GABA binding site.[8][10] This binding enhances the effect of GABA, increasing the frequency of chloride channel opening.[13][14] The result is a more potent inhibitory effect, leading to anxiolysis, muscle relaxation, and sedation.[8][9] Zolazepam is reported to be approximately four to ten times more potent than diazepam.[8]

The downstream effects of zolazepam's action are a direct consequence of enhanced GABAergic inhibition. This leads to a widespread reduction in neuronal activity across the CNS, contributing to the sedative and muscle relaxant properties of this compound.

Receptor Binding Affinity

The affinity of tiletamine and zolazepam for their respective receptors is a key determinant of their potency.

| Compound | Receptor | Radioligand | Ki (nM) | IC50 (nM) | Species | Reference |

| Tiletamine | NMDA (PCP Site) | [³H]1-(2-thienyl)cyclohexylpiperidine | - | 79 | Rat | [15][16] |

| Zolazepam | GABA-A (Benzodiazepine Site) | [³H]Flunitrazepam | Data not available | Data not available | - | [8] |

Pharmacokinetics

The pharmacokinetic profiles of tiletamine and zolazepam have been studied in several species. Significant interspecies differences exist, which has important implications for the clinical use of this compound.

| Species | Route | Dose (mg/kg) | T1/2 Tiletamine (h) | T1/2 Zolazepam (h) | CL Tiletamine (L/h/kg) | CL Zolazepam (L/h/kg) | Vd Tiletamine (L/kg) | Vd Zolazepam (L/kg) | Reference |

| Pigs | IM | 3 (each) | 1.97 | 2.76 | 134 | 11 | - | - | [6][10][17] |

| Dogs | IM | 10 (each) | ~1.25 | ~1 or less | - | - | - | - | [18] |

| Cats | IM | 10 (each) | 2.5 - 4 | ~4.5 | - | - | - | - | [18] |

| Rats | - | - | - | 3 | - | - | - | - | [19] |

| Nonhuman Primates | - | - | - | 1 | - | - | - | - | [19] |

T1/2: Half-life, CL: Clearance, Vd: Volume of distribution. Note that pharmacokinetic parameters can vary based on the specific study design and analytical methods used.

Metabolism

Both tiletamine and zolazepam are extensively metabolized in the liver. In pigs, one metabolite of tiletamine and three metabolites of zolazepam have been identified in plasma and urine.[6][17] In vitro studies using pig and human liver microsomes have shown that the metabolic stability of tiletamine is considerably lower than that of zolazepam.[6][8][17] This difference in metabolic rate contributes to the varying durations of action of the two components, particularly the longer-lasting sedative effects of zolazepam metabolites in some species.

Pharmacodynamics

The pharmacodynamic effects of this compound are a combination of the cardiovascular and respiratory actions of tiletamine and zolazepam.

Cardiovascular Effects

The cardiovascular effects of this compound are dose-dependent and can vary between species.

Dogs:

-

Intramuscular (IM) Administration: At a dose of 10 mg/kg, a marked and persistent tachycardia occurs within two minutes.[20] Stroke volume decreases to maintain cardiac output.[20] There is an initial increase in systolic blood pressure, followed by a slight drop.[20] At a higher dose of 20 mg/kg IM, myocardial depression and decreased cardiac output are observed.[20]

-

Intravenous (IV) Administration: Doses of 6.6, 13.2, and 19.8 mg/kg cause significant increases in heart rate.[1] All doses lead to a significant decrease in arterial blood pressure at one minute, which then returns to baseline or above.[1] The two higher doses also result in significant increases in cardiac output.[1]

Cats:

-

There is a slight lowering of blood pressure during the first hour after injection.[20] Heart rate is generally unaffected.[18]

Respiratory Effects

Respiratory depression can occur following the administration of high doses of this compound.[20]

Dogs:

-

During the first 15 minutes after IM administration, the respiratory rate may double, while tidal volume and arterial pO₂ levels decrease, potentially leading to hypoxemia.[20] Pulmonary function typically returns to normal within 35 minutes.[20]

-

With IV administration, minute ventilation is significantly decreased only at the highest dose of 19.8 mg/kg.[1]

Cats:

-

Arterial pO₂ levels are decreased three minutes after injection but usually return to normal within 15 to 35 minutes.[18][20]

Experimental Protocols

Radioligand Binding Assay for the Benzodiazepine Site of the GABA-A Receptor

This protocol is adapted from established methods for determining the binding affinity of a compound for the benzodiazepine site on the GABA-A receptor.[4][17][21]

Objective: To determine the inhibitory constant (Ki) of zolazepam for the GABA-A receptor benzodiazepine site.

Materials:

-

Receptor source: Rat brain cortical membranes or cell lines expressing specific GABA-A receptor subtypes.

-

Radioligand: [³H]Flunitrazepam (a high-affinity benzodiazepine site ligand).

-

Non-specific binding control: Diazepam or clonazepam (10 µM).

-

Test compound: Zolazepam (serially diluted).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

96-well filter plates and a cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells in ice-cold assay buffer containing protease inhibitors. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL membrane suspension + 50 µL [³H]Flunitrazepam (at a concentration near its Kd, typically 1-2 nM) + 100 µL assay buffer.

-

Non-specific Binding: 50 µL membrane suspension + 50 µL [³H]Flunitrazepam + 50 µL 10 µM diazepam + 50 µL assay buffer.

-

Competitive Binding: 50 µL membrane suspension + 50 µL [³H]Flunitrazepam + 50 µL of each serial dilution of zolazepam + 50 µL assay buffer.

-

-

Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of zolazepam to generate a competition curve.

-

Determine the IC50 (the concentration of zolazepam that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Pharmacokinetic Study in Animal Models

This protocol outlines a general methodology for determining the pharmacokinetic parameters of tiletamine and zolazepam in an animal model.[15][22][23][24]

Objective: To determine the pharmacokinetic profile (T1/2, CL, Vd) of tiletamine and zolazepam following administration.

Materials:

-

Animal model (e.g., dogs, pigs).

-

This compound injectable solution.

-

Blood collection supplies (syringes, tubes with anticoagulant).

-

Centrifuge.

-

Sample storage freezer (-80°C).

-

Analytical instrumentation (HPLC or LC-MS/MS).

-

Internal standard for analytical method.

-

Pharmacokinetic modeling software.

Procedure:

-

Animal Preparation and Dosing: Acclimatize animals to the study conditions. Administer a single dose of this compound via the desired route (e.g., intramuscularly).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) from a catheterized vein. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Transfer the plasma to labeled tubes and store at -80°C until analysis.

-

Sample Analysis:

-

Develop and validate an analytical method (e.g., HPLC with UV detection or LC-MS/MS) for the simultaneous quantification of tiletamine and zolazepam in plasma. This includes establishing linearity, accuracy, precision, and the lower limit of quantification.

-

Prepare plasma samples for analysis, which may involve protein precipitation or liquid-liquid extraction.

-

Analyze the samples along with calibration standards and quality control samples.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of each drug versus time.

-

Use pharmacokinetic modeling software to fit the data to a compartmental model (e.g., one- or two-compartment model).

-

Calculate the key pharmacokinetic parameters: elimination half-life (T1/2), clearance (CL), and volume of distribution (Vd).

-

References

- 1. Cardiorespiratory effects of the intravenous administration of tiletamine-zolazepam to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ketamine - Wikipedia [en.wikipedia.org]

- 3. Phencyclidine - Wikipedia [en.wikipedia.org]

- 4. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [diposit.ub.edu]

- 6. drugs.com [drugs.com]

- 7. Cardiorespiratory effects of the intravenous administration of tiletamine-zolazepam to cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 10. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. google.com [google.com]

- 13. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development of a Predictive Statistical Pharmacological Model for Local Anesthetic Agent Effects with Bayesian Hierarchical Model Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. zoetisus.com [zoetisus.com]

- 18. researchgate.net [researchgate.net]

- 19. zoetisus.com [zoetisus.com]

- 20. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Practical Pharmacokinetics of Anesthetic Drugs | Veterian Key [veteriankey.com]

- 22. Development of a Predictive Statistical Pharmacological Model for Local Anesthetic Agent Effects with Bayesian Hierarch… [ouci.dntb.gov.ua]

- 23. Pharmacokinetic–pharmacodynamic modelling in anaesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Advances in Canine Anesthesia: Physiologically Based Pharmacokinetic Modeling for Predicting Propofol Plasma Profiles in Canines with Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Individual Contributions of Tiletamine and Zolazepam to Anesthesia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the individual pharmacological contributions of tiletamine and zolazepam, the two components of the widely used veterinary anesthetic combination, Telazol®. While these agents are almost exclusively used together in clinical practice, understanding their separate effects is crucial for optimizing anesthetic protocols, managing adverse events, and guiding the development of new anesthetic agents.

Executive Summary

Tiletamine, a dissociative anesthetic, and zolazepam, a benzodiazepine, are combined to leverage their synergistic effects, providing a state of anesthesia characterized by profound analgesia and good muscle relaxation.[1][2] Tiletamine's primary role is to induce a cataleptoid state and provide significant somatic analgesia through N-methyl-D-aspartate (NMDA) receptor antagonism.[3][4] However, when used alone, it can cause muscle rigidity and convulsions.[5][6] Zolazepam complements tiletamine by providing muscle relaxation, sedation, and anticonvulsant effects via positive allosteric modulation of gamma-aminobutyric acid type A (GABA-A) receptors.[7][8] The pharmacokinetic profiles of the two drugs differ, particularly between species, leading to variations in the quality and duration of anesthesia and recovery.[9] This guide will dissect the individual mechanisms of action, pharmacokinetics, and pharmacodynamics of tiletamine and zolazepam, supported by quantitative data and experimental methodologies.

Mechanisms of Action

The distinct anesthetic properties of the tiletamine-zolazepam combination stem from their actions on two different, critical neurotransmitter systems in the central nervous system.

Tiletamine is a non-competitive antagonist of the NMDA receptor, acting at the phencyclidine (PCP) binding site within the receptor's ion channel.[3][4] This action blocks the influx of calcium ions in response to the binding of the excitatory neurotransmitter glutamate. The inhibition of glutamate-mediated excitatory neurotransmission leads to a state of "dissociative anesthesia," characterized by catalepsy, amnesia, and profound analgesia, while preserving vital protective reflexes like swallowing and coughing.[2][3]

dot

Caption: Tiletamine blocks the NMDA receptor ion channel, preventing glutamate-mediated neuronal excitation.

Zolazepam is a benzodiazepine that acts as a positive allosteric modulator of GABA-A receptors.[8] It binds to the benzodiazepine site, which is distinct from the GABA binding site, at the interface of the α and γ subunits of the receptor.[8] This binding enhances the effect of the inhibitory neurotransmitter GABA, increasing the frequency of chloride channel opening.[8][10] The resulting influx of chloride ions hyperpolarizes the neuron, leading to central nervous system depression, which manifests as sedation, anxiolysis, muscle relaxation, and anticonvulsant activity.[7][11]

dot

Caption: Zolazepam enhances GABA's inhibitory effect at the GABA-A receptor, increasing chloride influx.

Pharmacokinetics: A Tale of Two Molecules

The duration and quality of anesthesia and recovery are heavily influenced by the differing pharmacokinetic profiles of tiletamine and zolazepam, which also vary significantly between species.

Table 1: Comparative Pharmacokinetic Parameters of Tiletamine and Zolazepam

| Parameter | Tiletamine | Zolazepam | Species | Reference |

| Elimination Half-Life (T½) | ~2.5 times longer than zolazepam | 0.41 hours | Dog (IV) | [1][2] |

| 1.8 ± 0.2 hours | 1.2 ± 0.08 hours | Polar Bear (IM) | [4][5] | |

| Longer effect than zolazepam | Slower elimination than other species | Pig | [12] | |

| ~75 minutes (pharmacological) | ~60 minutes or less | Dog (IM) | [9] | |

| 150-240 minutes (pharmacological) | ~270 minutes | Cat (IM) | [9] | |

| Systemic Clearance (CL) | 6223 mL/kg/h | 1993 mL/kg/h | Dog (IV) | [1][2] |

| 2.1 ± 0.3 L/hr/kg | 1.1 ± 0.1 L/hr/kg | Polar Bear (IM) | [4][5] | |

| Volume of Distribution (Vss) | 3250 mL/kg | 604 mL/kg | Dog (IV) | [1][2] |

| 5.2 ± 0.6 L/kg | 1.8 ± 0.2 L/kg | Polar Bear (IM) | [4][5] | |

| Peak Serum Concentration (Cmax) | Reached at 30 min post-IM | Reached at 30 min post-IM | Dog & Cat | [9] |

-

In Dogs: The duration of action of tiletamine exceeds that of zolazepam.[2] This mismatch can lead to a recovery characterized by dissociative effects without adequate sedation, potentially causing agitation and muscle rigidity.[9]

-

In Cats: The duration of effect of zolazepam is longer than that of tiletamine.[2] This results in a smoother, more tranquil recovery as the sedative and muscle relaxant properties of zolazepam persist after the dissociative effects of tiletamine have waned.[9]

-

In Pigs: Both drugs are eliminated more slowly compared to other species, and tiletamine's effects last longer than zolazepam's, which can lead to prolonged and rough recoveries.[12]

Individual Pharmacodynamic Contributions

While used in combination, the distinct pharmacodynamic effects of each component can be extrapolated from studies and clinical observations.

Table 2: Individual Pharmacodynamic Effects

| Effect | Tiletamine (Dissociative Anesthetic) | Zolazepam (Benzodiazepine) |

| Anesthesia | Produces dissociative anesthesia, a cataleptoid state.[1][3] When used alone, it does not produce even light anesthesia in some species.[13] | Induces sedation, anxiolysis, and hypnosis.[9] Does not produce a true anesthetic state alone. |

| Analgesia | Provides profound somatic analgesia.[1][14] Limited visceral analgesic properties.[14] | No direct analgesic properties, but can contribute to overall comfort through anxiolysis. |

| Muscle Tone | Causes muscle rigidity and potential for convulsions when used alone.[6][15] | Provides excellent muscle relaxation, counteracting tiletamine's rigidity.[7][14] |

| Cardiovascular System | Can cause an increase in heart rate.[16] | Minimal effects on blood pressure; contributes to hemodynamic stability.[17] |

| Respiratory System | Preserves pharyngeal-laryngeal reflexes.[1][2] Can cause respiratory depression at higher doses. | Minimal respiratory depression at clinical doses. |

| Recovery | Can lead to rough, agitated recoveries with ataxia if not balanced by a sedative.[14] | Promotes a smoother, more tranquil recovery.[14] |

Experimental Protocols and Methodologies

Evaluating the individual and combined effects of tiletamine and zolazepam requires specific and detailed experimental designs.

This protocol is a composite based on common methodologies for evaluating anesthetic agents.[14][18]

-

Animal Model: Male Sprague-Dawley rats (n=35), weighing 250-300g.[14]

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Preparation: Tiletamine hydrochloride and zolazepam hydrochloride are reconstituted separately with sterile water to desired concentrations.

-

Experimental Groups:

-

Group 1: Saline control (intraperitoneal, IP)

-

Group 2: Tiletamine only (e.g., 20 mg/kg, IP)

-

Group 3: Zolazepam only (e.g., 20 mg/kg, IP)

-

Group 4: Tiletamine-Zolazepam combination (e.g., 20 mg/kg total dose, IP)

-

-

Procedure:

-

Baseline physiological parameters (heart rate, respiratory rate, temperature) are recorded.

-

The designated agent is administered via IP injection.

-

Time to loss of righting reflex (anesthetic induction) is recorded.

-

Anesthetic depth is assessed every 5 minutes by testing pedal withdrawal reflex and corneal reflex.

-

Duration of anesthesia is defined as the time from loss of righting reflex to its return.

-

Physiological parameters are monitored every 15 minutes throughout the anesthetic period.

-

-

Data Analysis: Parameters such as induction time, duration of anesthesia, and changes in physiological variables are compared between groups using appropriate statistical tests (e.g., ANOVA).

dot

Caption: A typical workflow for preclinical evaluation of anesthetic agents from preparation to analysis.

Conclusion

The combination of tiletamine and zolazepam is a classic example of rational polypharmacy, where the properties of two distinct drugs are merged to create a more effective and safer anesthetic profile than either could achieve alone. Tiletamine provides the core anesthetic and analgesic effects through NMDA receptor blockade, while zolazepam mitigates tiletamine's undesirable side effects and contributes essential muscle relaxation and sedation via GABA-A receptor modulation. A thorough understanding of these individual contributions, particularly their species-specific pharmacokinetic differences, is paramount for researchers and clinicians to ensure safe and effective use and to inform the development of the next generation of anesthetic therapies.

References

- 1. ZOLETIL® (tiletamine and zolazepam for injection) [dailymed.nlm.nih.gov]

- 2. zoetisus.com [zoetisus.com]

- 3. Buy Tiletamine (EVT-285339) | 14176-49-9 [evitachem.com]

- 4. Tiletamine | C12H17NOS | CID 26533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. zoetisus.com [zoetisus.com]

- 7. Assessment of a Combination of Tiletamine/Zolazepam, Ketamine, and Dexmedetomidine for Anesthesia of Swine (Sus domesticus) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. Sedative and physiologic effects of tiletamine–zolazepam following buccal administration in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Anaesthetic Evaluation of Various Combinations of Xylazine, Ketamine and Tiletamine-zolazepam in Dogs [arccjournals.com]

- 17. bloomtechz.com [bloomtechz.com]

- 18. semanticscholar.org [semanticscholar.org]

Core Principles of Dissociative Anesthesia Induced by Tilazol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilazol, a widely utilized veterinary anesthetic, is a combination of two pharmacologically distinct agents: tiletamine hydrochloride, a dissociative anesthetic, and zolazepam hydrochloride, a benzodiazepine. This technical guide provides an in-depth exploration of the core principles governing the dissociative anesthesia induced by this compound. It elucidates the synergistic mechanisms of action of its components, details their pharmacokinetic and pharmacodynamic properties, and outlines common experimental protocols for its study. The information is presented to support further research and development in the field of anesthesiology.

Introduction to Dissociative Anesthesia and this compound

Dissociative anesthesia is a unique state characterized by a functional and electrophysiological dissociation between the thalamocortical and limbic systems.[1][2] This state is induced by N-methyl-D-aspartate (NMDA) receptor antagonists, which interrupt the association pathways in the brain before producing a full somesthetic sensory blockade.[3] The result is a cataleptic state with profound analgesia, amnesia, and maintenance of certain protective reflexes, such as coughing and swallowing.[2][3]

This compound is a commercial formulation that combines the dissociative agent tiletamine with the benzodiazepine zolazepam in a 1:1 ratio by weight of the base.[3] Tiletamine, an arylaminocycloalkanone, is chemically related to ketamine and phencyclidine and is responsible for the dissociative and analgesic properties of the mixture.[1][4][5] Zolazepam, a diazepinone derivative, provides muscle relaxation, anxiolysis, and anticonvulsant effects, counteracting the potential for seizures and muscle rigidity that can be caused by tiletamine alone.[6][7] The synergistic action of these two compounds results in a balanced anesthetic state suitable for a range of diagnostic and surgical procedures in various animal species.[6][7]

Mechanisms of Action

The anesthetic and physiological effects of this compound are a direct result of the complementary actions of tiletamine and zolazepam on distinct neurotransmitter systems in the central nervous system (CNS).

Tiletamine: NMDA Receptor Antagonism

Tiletamine's primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[4][5][8] The NMDA receptor, a ligand-gated ion channel, is crucial for excitatory synaptic transmission mediated by the neurotransmitter glutamate.[8][9] By binding to a site within the ion channel of the NMDA receptor, tiletamine blocks the influx of calcium ions, thereby inhibiting neuronal excitation.[4][10][11] This action disrupts the transmission of sensory information to the higher brain centers, leading to the characteristic state of dissociative anesthesia.[2][9] Tiletamine has been shown to potently displace the binding of other NMDA receptor ligands with an IC50 of 79 nM.[4]

Figure 1: Tiletamine's mechanism of action on the NMDA receptor.

Zolazepam: GABA-A Receptor Modulation

Zolazepam, like other benzodiazepines, exerts its effects by positively modulating the gamma-aminobutyric acid type A (GABA-A) receptor.[12][13] The GABA-A receptor is a ligand-gated chloride ion channel and the primary site of inhibitory neurotransmission in the CNS.[13][14] Zolazepam binds to a specific allosteric site on the receptor, known as the benzodiazepine binding site, which is located at the interface of the α and γ subunits.[12][14] This binding increases the affinity of the receptor for GABA, leading to an increased frequency of chloride channel opening.[12][13] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing sedative, anxiolytic, and muscle relaxant effects.[13] Zolazepam is reported to be approximately four to ten times more potent than diazepam.[12]

Figure 2: Zolazepam's positive allosteric modulation of the GABA-A receptor.

Pharmacokinetics and Pharmacodynamics

The clinical effects of this compound are determined by the absorption, distribution, metabolism, and excretion of its two active components.

Pharmacokinetic Parameters

The pharmacokinetics of tiletamine and zolazepam can vary between species. The following tables summarize key pharmacokinetic parameters that have been reported.

| Parameter | Tiletamine | Zolazepam | Species | Reference |

| Half-life (t½) | 1.8 ± 0.2 h | 1.2 ± 0.08 h | Polar Bear | [15] |

| ~2.5 times longer than zolazepam | - | Dog | [16] | |

| Clearance (CL) | 2.1 ± 0.3 L/h/kg | 1.1 ± 0.1 L/h/kg | Polar Bear | [15] |

| Volume of Distribution (Vd) | 5.2 ± 0.6 L/kg | 1.8 ± 0.2 L/kg | Polar Bear | [15] |

| Peak Plasma Concentration (Cmax) | - | ~2.5 times lower than zolazepam | Dog | [16] |

| Time to Peak Plasma Concentration (Tmax) | - | 30 min (IM) | Cats and Dogs | [1] |

| Elimination | Primarily renal | Primarily renal (metabolized in liver) | Dogs and Cats | [1][3] |

Table 1: Pharmacokinetic Parameters of Tiletamine and Zolazepam.

Pharmacodynamic Effects

The combination of tiletamine and zolazepam produces a dose-dependent spectrum of effects ranging from sedation to surgical anesthesia.

| Effect | Description | Species | Reference |

| Onset of Action | 5-12 minutes (IM) | Dogs and Cats | [17] |

| 1-7 minutes (IM) | Cats | [6] | |

| Within 1 minute (IV) | Dogs and Cats | [18] | |

| Duration of Anesthesia | 20-60 minutes (single injection) | Dogs and Cats | [1] |

| ~30 minutes (IM) | Cats | [6] | |

| Analgesia | Profound somatic analgesia | General | [3][7] |

| Muscle Relaxation | Good to excellent | General | [7][19] |

| Cardiovascular Effects | Marked, persistent tachycardia; initial increase then decrease in systolic blood pressure; increased diastolic pressure (IM) | Dogs | [17][20] |

| Minimal cardiovascular depression at lower doses | General | [7] | |

| Respiratory Effects | Minimal respiratory depression | General | [19] |

| Can cause respiratory depression, especially at higher doses | Dogs and Cats | [3][16] | |

| Recovery | Can be prolonged and erratic in dogs due to the shorter half-life of zolazepam compared to tiletamine | Dogs | [1][21] |

| Smoother recovery in cats | Cats | [16] |

Table 2: Pharmacodynamic Effects of this compound.

Experimental Protocols

The study of this compound's anesthetic properties often involves in vivo animal models to assess its efficacy and safety. The following outlines a general experimental workflow.

Figure 3: Generalized experimental workflow for studying this compound anesthesia.

Animal Models and Preparation

-

Species: Commonly used species include dogs, cats, swine, and various wildlife.[3][15][19]

-

Health Status: Healthy animals with no pre-existing cardiovascular, respiratory, renal, or hepatic disease are typically selected.[1][3]

-

Pre-Anesthetic Evaluation: A thorough physical examination and, in some cases, bloodwork are performed to ensure the animal is a suitable candidate for anesthesia.

-

Fasting: Fasting is not always essential but is often recommended, particularly for elective procedures.[22]

-

Premedication: Agents such as atropine may be administered to reduce salivation.[17] Alpha-2 adrenergic agonists (e.g., xylazine, dexmedetomidine) or opioids can be used to enhance sedation and analgesia, often allowing for a reduced dose of this compound.[21][23]

Anesthetic Induction and Maintenance

-

Dosage: The dose of this compound is determined based on the species, the desired depth and duration of anesthesia, and the use of any premedicants. The following table provides a general guideline for dosages.

| Species | Route | Dose (mg/kg) | Indication | Reference |

| Dog | IM | 6.6 - 9.9 | Diagnostic procedures | [17][22] |

| IM | 9.9 - 13.2 | Minor surgical procedures | [17][22] | |

| IV | 2.2 - 4.4 | Induction of anesthesia | [3][22] | |

| Cat | IM | 9.7 - 11.9 | Dentistry, abscess treatment | [22] |

| IM | 10.6 - 12.5 | Minor procedures (e.g., castration) | [22] | |

| IM | 14.3 - 15.8 | Ovariohysterectomy, onychectomy | [22] | |

| SC | 2.5 | Sedation | [1] |

Table 3: General Dosage Guidelines for this compound.

-

Administration: this compound is typically administered via intramuscular (IM) or intravenous (IV) injection.[3]

-

Monitoring: Throughout the anesthetic period, vital signs including heart rate, respiratory rate, blood pressure, oxygen saturation (SpO2), and body temperature should be continuously monitored.[24] The depth of anesthesia is assessed by observing the response to noxious stimuli, as traditional reflex indicators (e.g., palpebral reflex) may be maintained.[3][17]

Recovery

-

Monitoring: Animals should be monitored closely during the recovery period for any adverse effects such as emergence delirium, hyperthermia, or prolonged sedation.

-

Supportive Care: Providing a quiet, warm environment is crucial for a smooth recovery. Fluid therapy may be administered as needed.

-

Reversal Agents: While there is no specific antagonist for tiletamine, the effects of zolazepam can be partially reversed by benzodiazepine antagonists like flumazenil. If an alpha-2 agonist was used as a premedicant, its effects can be reversed with agents like atipamezole or yohimbine, which can shorten the recovery time.[1][24]

Conclusion

This compound induces dissociative anesthesia through the synergistic action of tiletamine, an NMDA receptor antagonist, and zolazepam, a GABA-A receptor positive allosteric modulator. This combination provides a rapid onset of anesthesia with profound analgesia and good muscle relaxation. A thorough understanding of its mechanisms of action, pharmacokinetics, and pharmacodynamics is essential for its safe and effective use in research and clinical settings. The data and protocols presented in this guide serve as a foundational resource for professionals in drug development and veterinary science, aiming to facilitate further investigation and optimization of anesthetic regimens.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. droracle.ai [droracle.ai]

- 3. drugs.com [drugs.com]

- 4. Tiletamine | C12H17NOS | CID 26533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tiletamine - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Ketamine a dissociative anesthetic: Neurobiology and biomolecular exploration in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substance Fact Sheets | McHenry County Substance Awareness Coalition [mchenrycountysac.org]

- 10. The dissociative anaesthetics, ketamine and phencyclidine, selectively reduce excitation of central mammalian neurones by N-methyl-aspartate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. GABAA receptor - Wikipedia [en.wikipedia.org]

- 15. Pharmacokinetics and tissue residues of Telazol in free-ranging polar bears - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. zoetisus.com [zoetisus.com]

- 17. drugs.com [drugs.com]

- 18. Tiletamine/Zolazepam (Telazol®) for Dogs and Cats [petplace.com]

- 19. Assessment of a Combination of Tiletamine/Zolazepam, Ketamine, and Dexmedetomidine for Anesthesia of Swine (Sus domesticus) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. vet-us.virbac.com [vet-us.virbac.com]

- 21. maddiesfund.org [maddiesfund.org]

- 22. zoetisus.com [zoetisus.com]

- 23. Anaesthetic Evaluation of Various Combinations of Xylazine, Ketamine and Tiletamine-zolazepam in Dogs [arccjournals.com]

- 24. Anesthetic and physiologic effects of tiletamine, zolazepam, ketamine, and xylazine combination (TKX) in feral cats undergoing surgical sterilization - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on Tilazol for Wildlife Immobilization: A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Tilazol®, a combination of the dissociative anesthetic tiletamine and the benzodiazepine tranquilizer zolazepam, is a widely utilized agent for the chemical immobilization of a diverse range of wildlife species. This technical guide provides a comprehensive overview of the initial studies and foundational research on this compound's application in wildlife management and conservation. It consolidates key quantitative data on dosages, induction and recovery times, and physiological effects across various species. Detailed experimental protocols from seminal studies are presented to aid in the design and execution of future research. Furthermore, this guide includes visualizations of the drug's mechanism of action and a typical experimental workflow for wildlife immobilization, offering a robust resource for researchers, scientists, and professionals in drug development.

Introduction

The chemical immobilization of wildlife is a critical tool for conservation efforts, research, and management. It allows for the safe handling of animals for procedures such as radio-collaring, translocation, sample collection, and veterinary treatment. This compound, a 1:1 combination of tiletamine hydrochloride and zolazepam hydrochloride, has emerged as a prominent immobilizing agent due to its efficacy, relatively wide safety margin in many species, and ease of administration. Tiletamine, a cyclohexamine derivative, acts as a dissociative anesthetic by antagonizing NMDA receptors, while zolazepam, a benzodiazepine, provides muscle relaxation and sedation through its agonistic effects on GABAA receptors. This combination aims to produce a smooth induction of anesthesia with good muscle relaxation and to mitigate the convulsive effects sometimes associated with dissociative anesthetics alone. This guide synthesizes the findings from initial studies to provide a detailed technical resource on the use of this compound in various wildlife species.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the use of this compound for wildlife immobilization. These tables are intended to provide a comparative overview of dosages and their effects across different species.

Table 1: this compound Dosages and Immobilization Times in Various Wildlife Species

| Species | Dosage (mg/kg) | Induction Time (min) | Duration of Anesthesia (min) | Total Recovery Time (min) | Source |

| Polar Bear (Ursus maritimus) | ~10 | - | - | - | [1][2] |

| Ocelot (Leopardus pardalis) | 5.05 ± 0.76 | 3.7 ± 1.8 | 67.4 ± 19.8 | 250.8 ± 55.1 | [3][4] |

| Red Howler Monkey (Alouatta seniculus) | Adults: 22.4 - 22.5; Juveniles: 30.5 ± 5.6 | 1 - 6.2 | - | 39 - 308 | [5] |

| Wild Pig (Sus scrofa) (with Xylazine) | 3.3 (this compound) + 1.6 (Xylazine) | 5 ± 2.5 | 52 ± 18 (handling time) | ~120 | [6] |

| Black Bear (Ursus americanus) (with Medetomidine) | 0.86 (Zolazepam) + 0.86 (Tiletamine) + 52 µg/kg (Medetomidine) | 6.3 ± 3.3 | - | 6.0 ± 4.1 (after reversal) | [7][8] |

| Formosan Serow (Capricornis swinhoei) (with Dexmedetomidine) | 2.1 ± 0.25 | < 10 | - | - | [9][10] |

Table 2: Pharmacokinetic Parameters of Tiletamine and Zolazepam in Polar Bears [1][2]

| Parameter | Tiletamine | Zolazepam |

| Half-life (t1/2) | 1.8 ± 0.2 h | 1.2 ± 0.08 h |

| Clearance (Cl) | 2.1 ± 0.3 L/h/kg | 1.1 ± 0.1 L/h/kg |

| Volume of Distribution (Vd) | 5.2 ± 0.6 L/kg | 1.8 ± 0.2 L/kg |

Experimental Protocols

The following sections detail the methodologies employed in key initial studies on this compound for wildlife immobilization.

Drug Preparation and Administration

This compound is typically supplied as a sterile powder in vials containing 250 mg of tiletamine and 250 mg of zolazepam.[11] The powder is reconstituted with 5 mL of sterile water to produce a solution with a concentration of 50 mg/mL of each component (100 mg/mL total).[11] For remote delivery, the reconstituted solution is drawn into a projectile dart. The darts are fired from a specialized rifle or pistol. In some studies, particularly with smaller or trapped animals, this compound is administered via intramuscular injection using a hand syringe.[3][4]

Subject Monitoring

Once an animal is immobilized, it is crucial to monitor its physiological status. Standard monitoring procedures include:

-

Body Temperature: Rectal temperature is monitored continuously, as both hyperthermia and hypothermia can be side effects.[3][4]

-

Respiratory Rate: The number of breaths per minute is counted by observing thoracic movements.

-

Heart Rate: Heart rate is typically monitored using a stethoscope or a pulse oximeter.

-

Oxygen Saturation (SpO2): A pulse oximeter with a lingual or other appropriate probe is used to measure the oxygen saturation of the blood.[12][13]

Sample Collection for Pharmacokinetic Studies

For pharmacokinetic analysis, blood samples are collected at regular intervals following drug administration.

-

Blood Collection: Serial blood samples are drawn from a suitable vein (e.g., femoral, cephalic) into heparinized tubes.[1][2]

-

Sample Processing: The blood is centrifuged to separate the plasma or serum, which is then transferred to cryovials and stored at -70°C until analysis.[1][2]

-

Tissue Collection: In some studies, tissue samples (e.g., muscle, fat, kidney) are collected post-mortem to determine drug residue levels.[1][2]

Analytical Methodology

The concentrations of tiletamine, zolazepam, and their metabolites in plasma, serum, and tissue samples are typically determined using High-Performance Liquid Chromatography (HPLC).[1][2] This technique allows for the separation and quantification of the parent drugs and their metabolites.

Visualizations

Mechanism of Action

The following diagram illustrates the general mechanism of action of the two components of this compound, tiletamine and zolazepam, at the synaptic level.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the immobilization of wildlife using this compound, from preparation to recovery.

Discussion and Conclusion

The initial studies on this compound for wildlife immobilization have demonstrated its effectiveness across a broad range of species. The combination of tiletamine and zolazepam generally provides a rapid induction of anesthesia and adequate muscle relaxation for various procedures. However, researchers and wildlife managers must consider the species-specific differences in response to this compound. As highlighted in the data, dosages can vary significantly between species, and what is safe and effective for one may not be for another.

The pharmacokinetic data from polar bears provide valuable insights into the distribution and elimination of tiletamine and zolazepam, indicating a relatively rapid clearance.[1][2] This is an important consideration for studies where a quick recovery is desired. However, the prolonged recovery times observed in some species, such as the ocelot, suggest that the metabolic pathways and rates can differ substantially.[3][4]

The detailed experimental protocols outlined in this guide serve as a foundation for designing robust and ethical wildlife immobilization studies. Consistent and thorough monitoring of physiological parameters is paramount to ensure animal welfare. The analytical methods described are essential for pharmacokinetic and residue studies, which are crucial for understanding the disposition of the drug and its potential impact on the food chain.

References

- 1. researchgate.net [researchgate.net]

- 2. meridian.allenpress.com [meridian.allenpress.com]

- 3. Immobilization of wild ocelots with tiletamine and zolazepam in southern Texas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Field application of Telazol (tiletamine hydrochloride and zolazepam hydrochloride) to immobilize wild red howler monkeys (Alouatta seniculus) in Venezuela - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immobilization and physiological parameters associated with chemical restraint of wild pigs with Telazol and xylazine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Physiological Effects of Medetomidine-Zolazepam-Tiletamine Immobilization in Black Bears | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Telazol® CIII(tiletamine and zolazepam for injection) [dailymed.nlm.nih.gov]

- 12. Anesthetic and physiologic effects of tiletamine, zolazepam, ketamine, and xylazine combination (TKX) in feral cats undergoing surgical sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anesthetic and physiologic effects of tiletamine, zolazepam, ketamine, and xylazine combination (TKX) in feral cats undergoing surgical sterilization - PMC [pmc.ncbi.nlm.nih.gov]

Tilazol's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilazol is a widely utilized injectable anesthetic in veterinary medicine, prized for its rapid onset and profound anesthetic and analgesic properties. It is a combination product composed of two pharmacologically distinct agents: tiletamine hydrochloride, a dissociative anesthetic, and zolazepam hydrochloride, a benzodiazepine tranquilizer. This guide provides a comprehensive technical overview of the effects of this compound on the central nervous system (CNS), with a focus on its molecular mechanisms, quantitative pharmacological data, and detailed experimental protocols relevant to neuropharmacological research.

Core Components and Individual Mechanisms of Action

This compound's effects on the CNS are a composite of the actions of its two components, which exhibit a synergistic relationship to produce balanced anesthesia.

Tiletamine: A Dissociative Anesthetic

Tiletamine is an arylaminocycloalkanone, structurally related to ketamine and phencyclidine (PCP). Its primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By binding to the PCP site within the NMDA receptor's ion channel, tiletamine blocks the influx of Ca2+ ions, thereby inhibiting glutamatergic excitatory neurotransmission. This disruption of normal glutamatergic signaling, particularly in the thalamocortical and limbic pathways, is believed to underlie its characteristic "dissociative" anesthetic state, which is marked by profound analgesia, amnesia, and catalepsy, while preserving some protective reflexes. Tiletamine's action at the NMDA receptor is use-dependent, meaning it has a higher affinity for the receptor when it is in an open or active state.

Zolazepam: A Benzodiazepine Modulator

Zolazepam is a pyrazolodiazepinone derivative that functions as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. It binds to the benzodiazepine site on the GABA-A receptor complex, which is distinct from the GABA binding site. This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening and a subsequent influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane potentiates the inhibitory effects of GABA, leading to anxiolysis, sedation, muscle relaxation, and anticonvulsant activity. Zolazepam's effects are crucial for counteracting the muscle rigidity and potential for seizures that can be induced by tiletamine alone.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for tiletamine and zolazepam. It is important to note that comprehensive binding affinity data for a wide range of receptor subtypes is not always readily available in the public domain.

Table 1: Tiletamine Receptor Binding and Activity

| Target | Ligand/Assay | Species | Preparation | Value | Unit | Reference(s) |

| PCP Receptor (NMDA-coupled) | [3H]1-(2-thienyl)cyclohexylpiperidine displacement | Rat | Brain homogenate | 79 | IC50 (nM) | |

| NMDA Receptor | Ketamine | Rat | ~1,190 | Ki (nM) | ||

| NMDA Receptor | MK-801 | Rat | 2.5 | Ki (nM) |

Note: The Ki value for ketamine is provided for comparative purposes due to the limited availability of specific Ki values for tiletamine across different NMDA receptor subunits.

Table 2: Zolazepam Receptor Binding and Activity

| Target | Ligand/Assay | Species | Preparation | Value | Unit | Reference(s) |

| GABA-A Receptor (Benzodiazepine site) | Qualitative Assessment | N/A | N/A | High Affinity | N/A |

Note: Specific Ki or IC50 values for zolazepam at various GABA-A receptor subtypes are not widely reported in publicly accessible literature. It is known to be approximately four times more potent than diazepam.

Signaling Pathways and Mechanisms of Action

The distinct yet complementary signaling pathways of tiletamine and zolazepam are central to this compound's anesthetic effect.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the CNS effects of this compound.

Receptor Binding Assays

These assays are fundamental for determining the affinity of tiletamine and zolazepam for their respective receptor targets.

Protocol: Competitive Radioligand Binding Assay for Tiletamine at the NMDA Receptor

-

Tissue Preparation:

-

Euthanize adult male Sprague-Dawley rats via decapitation.

-

Rapidly dissect the cerebral cortex and hippocampus on ice.

-

Homogenize tissues in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.

-

Resuspend the final pellet in assay buffer to a final protein concentration of 0.5-1.0 mg/mL, determined by a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

-

50 µL of various concentrations of tiletamine (or vehicle for total binding, or a saturating concentration of a known non-competitive antagonist like MK-801 for non-specific binding).

-

50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]MK-801 or [3H]TCP) at a concentration close to its Kd value.

-

50 µL of the prepared membrane homogenate.

-

-

Incubate the plate at room temperature for 60 minutes.

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate overnight.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the tiletamine concentration.

-

Determine the IC50 value (the concentration of tiletamine that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely-moving animals following this compound administration.

Protocol: In Vivo Microdialysis for Glutamate and GABA in the Prefrontal Cortex

-

Surgical Implantation of Guide Cannula:

-

Anesthetize a male Wistar rat with isoflurane.

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula targeting the medial prefrontal cortex (mPFC) using appropriate stereotaxic coordinates.

-

Secure the cannula to the skull with dental cement and anchor screws.

-

Allow the animal to recover for at least 5-7 days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, gently insert a microdialysis probe (e.g., 2 mm membrane, 20 kDa MWCO) through the guide cannula.

-

Connect the probe to a syringe pump and a fraction collector.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.0 µL/min.

-

Allow for a 90-120 minute equilibration period.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Administer this compound (e.g., 10 mg/kg, i.p.).

-

Continue collecting dialysate samples every 20 minutes for 2-3 hours post-injection.

-

-

Sample Analysis:

-

Analyze the dialysate samples for glutamate and GABA concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or fluorescence detection following derivatization.

-

-

Data Analysis:

-

Express neurotransmitter concentrations as a percentage of the average baseline concentration for each animal.

-

Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to determine the effect of this compound on extracellular glutamate and GABA levels over time.

-

Electroencephalography (EEG) Recording

EEG recordings can be used to assess the effects of this compound on brain electrical activity, including changes in different frequency bands associated with anesthesia and sedation.

Protocol: EEG Recording in Rodents

-

Electrode Implantation Surgery:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording, and into the neck musculature for electromyography (EMG) recording.

-

Secure the electrode assembly to the skull with dental cement.

-

Allow for a 7-10 day recovery period.

-

-

EEG Recording:

-

Habituate the animal to the recording chamber and tethered cable.

-

Record baseline EEG and EMG activity for at least 24 hours.

-

Administer this compound at the desired dose.

-

Continuously record EEG and EMG for several hours post-administration to monitor the induction, maintenance, and recovery phases of anesthesia.

-

-

Data Analysis:

-

Score the EEG and EMG recordings for different sleep-wake states (e.g., wakefulness, NREM sleep, REM sleep).

-

Perform spectral analysis on the EEG data to quantify the power in different frequency bands (e.g., delta, theta, alpha, beta, gamma).

-

Analyze changes in brain wave patterns and power spectra following this compound administration to characterize its effects on cortical activity.

-

Conclusion

This compound exerts its profound effects on the central nervous system through the dual action of tiletamine, a non-competitive NMDA receptor antagonist, and zolazepam, a positive allosteric modulator of the GABA-A receptor. This combination results in a state of dissociative anesthesia characterized by analgesia, amnesia, and muscle relaxation. A thorough understanding of the quantitative pharmacology and the application of detailed experimental protocols are essential for researchers and drug development professionals seeking to further elucidate the neurobiological effects of this compound and to develop novel therapeutic agents targeting the glutamatergic and GABAergic systems. Further research is warranted to fully characterize the binding profiles of tiletamine and zolazepam across the diverse array of NMDA and GABA-A receptor subtypes.

The Pharmacokinetics of Tilazol Across Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilazol, a widely used injectable anesthetic in veterinary medicine, is a combination of tiletamine hydrochloride, a dissociative anesthetic, and zolazepam hydrochloride, a benzodiazepine tranquilizer.[1] The synergistic action of these two components provides rapid induction of anesthesia, good muscle relaxation, and some analgesia.[2] However, the pharmacokinetic profile of this compound exhibits significant variability across different animal species, influencing its clinical efficacy and safety.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in various animal species, presenting key quantitative data, detailing experimental methodologies, and illustrating fundamental pharmacokinetic concepts.

Quantitative Pharmacokinetic Data

The disposition and metabolism of tiletamine and zolazepam vary considerably among species, leading to differences in their plasma concentrations and duration of action. The following tables summarize the key pharmacokinetic parameters of tiletamine and zolazepam in dogs, cats, pigs, and polar bears.

Table 1: Pharmacokinetic Parameters of Tiletamine in Different Animal Species

| Parameter | Dog (IV) | Cat (IM) | Pig (IM) | Polar Bear (IM) |

| Dose (mg/kg) | 1.1 | 10 | 3 | ~10 |

| Half-life (t1/2) | 0.87 hours[5] | 2.5 - 4 hours[3] | 1.97 - 3 hours[2][4] | 1.8 hours[6][7] |

| Peak Plasma Concentration (Cmax) | 1018 ng/mL (initial)[5] | N/A | N/A | N/A |

| Systemic Clearance (CL) | 6223 mL/kg/h[5] | N/A | 134 L/h (apparent) | 2.1 L/h/kg[6][7] |

| Volume of Distribution (Vss) | 3250 mL/kg[5] | N/A | N/A | 5.2 L/kg[6][7] |

| Area Under the Curve (AUC 0-last) | 178 ng*hr/mL[5] | N/A | N/A | N/A |

Table 2: Pharmacokinetic Parameters of Zolazepam in Different Animal Species

| Parameter | Dog (IV) | Cat (IM) | Pig (IM) | Polar Bear (IM) |

| Dose (mg/kg) | 1.1 | 10 | 3 | ~10 |

| Half-life (t1/2) | 0.41 hours[5] | ~4.5 hours[2][3][4] | 2.76 - 8 hours[2][4] | 1.2 hours[6][7] |

| Peak Plasma Concentration (Cmax) | 2594 ng/mL (initial)[5] | N/A | N/A | N/A |

| Systemic Clearance (CL) | 1993 mL/kg/h[5] | N/A | 11 L/h (apparent) | 1.1 L/h/kg[6][7] |

| Volume of Distribution (Vss) | 604 mL/kg[5] | N/A | N/A | 1.8 L/kg[6][7] |

| Area Under the Curve (AUC 0-last) | N/A | N/A | N/A | N/A |

Note: "N/A" indicates that the data was not available in the searched resources. The initial concentration (Co) is provided for IV administration in dogs, which represents the concentration at time zero.

Experimental Protocols

The pharmacokinetic data presented above were derived from studies employing specific methodologies. While detailed, step-by-step protocols are often proprietary or vary between laboratories, the core experimental designs can be summarized as follows:

Animal Studies:

-

Species and Subjects: Healthy adult animals of the specified species (e.g., Beagle dogs, domestic pigs, captive tigers, and leopards) were used.[5][8][9]

-

Drug Administration: this compound was administered either intravenously (IV) or intramuscularly (IM) at specified dosages. For instance, in dogs, a single IV administration of 2.2 mg/kg of this compound (equivalent to 1.1 mg/kg each of tiletamine and zolazepam) was used.[5] In pigs, an intramuscular dose of 3 mg/kg for each component was administered.

-

Sample Collection: Blood samples were collected at predetermined time points following drug administration. For example, in a study on polar bears, serum samples were collected serially at regular intervals until the animals recovered from anesthesia.[6][7]

-

Sample Processing: Plasma or serum was separated from the blood samples by centrifugation and stored frozen until analysis.

Analytical Methods:

-

Chromatography and Mass Spectrometry: The concentrations of tiletamine, zolazepam, and their metabolites in plasma or serum were quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[9] This method allows for the sensitive and specific measurement of drug concentrations.

-

Pharmacokinetic Analysis: The resulting concentration-time data was analyzed using pharmacokinetic modeling software. A one-compartment model with first-order absorption and elimination was found to best fit the data for polar bears.[6][7] Key pharmacokinetic parameters such as half-life (t1/2), clearance (Cl), and volume of distribution (Vd) were then calculated.

Visualizing Pharmacokinetic Processes

To better understand the experimental and conceptual frameworks of pharmacokinetic studies, the following diagrams are provided.

Experimental Workflow for a Typical Pharmacokinetic Study.

Logical Relationships of Key Pharmacokinetic Parameters.

Species-Specific Metabolic Differences

The observed variations in this compound's pharmacokinetics are largely attributable to inter-species differences in drug metabolism.

-

Dogs vs. Cats: There are notable differences in the pharmacokinetics of tiletamine and zolazepam between dogs and cats.[3] In dogs, the duration of action of tiletamine is longer than that of zolazepam.[5] Conversely, in cats, zolazepam's effects outlast those of tiletamine.[5] This is reflected in their respective half-lives, with tiletamine having a shorter half-life in dogs compared to cats, while zolazepam has a significantly shorter half-life in dogs.[3][5] Tiletamine is extensively metabolized in the liver in dogs, with only about 4% excreted unchanged in the urine.[3]

-

Pigs: In pigs, zolazepam is cleared more slowly than tiletamine, resulting in higher plasma concentrations and a longer half-life for zolazepam. Studies in pigs have identified three metabolites of zolazepam and one metabolite of tiletamine.

-

Tigers and Leopards: A study comparing the pharmacokinetics of tiletamine and zolazepam in tigers and leopards found no significant differences in the parent drug concentrations between the two species.[9] However, there was evidence of differences in metabolism, with zolazepam metabolism appearing to be primarily via demethylation in both species, but with more evidence of hydroxylation in leopards than in tigers.[9]

Conclusion

The pharmacokinetics of this compound are complex and highly dependent on the animal species being treated. This guide highlights the significant variations in key parameters such as half-life, clearance, and volume of distribution. For researchers, scientists, and drug development professionals, a thorough understanding of these species-specific differences is crucial for the safe and effective use of this compound in veterinary medicine and for the development of new anesthetic protocols. The provided data and conceptual diagrams serve as a valuable resource for further investigation and application in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. zoetisus.com [zoetisus.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics and tissue residues of Telazol in free-ranging polar bears - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic study in pigs and in vitro metabolic characterization in pig- and human-liver microsomes reveal marked differences in disposition and metabolism of tiletamine and zolazepam (Telazol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of tiletamine and zolazepam pharmacokinetics in tigers (Panthera tigris) and leopards (Panthera pardus): do species differences account for adverse effects in tigers? - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Cataleptoid State Induced by Tilazol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilazol®, a combination of the dissociative anesthetic tiletamine and the benzodiazepine zolazepam, is widely utilized in veterinary medicine for anesthesia and immobilization. A prominent feature of its pharmacological profile is the induction of a cataleptoid state, characterized by muscular rigidity and a decreased response to external stimuli. This technical guide provides an in-depth exploration of the neuropharmacological mechanisms underlying this state, detailed experimental protocols for its study, and quantitative data from relevant research. The primary molecular targets of this compound's components are the N-methyl-D-aspartate (NMDA) and gamma-aminobutyric acid type A (GABA-A) receptors, respectively. The synergistic action on these two critical neurotransmitter systems culminates in the profound anesthetic and cataleptoid effects observed. This document aims to serve as a comprehensive resource for researchers investigating dissociative anesthetics, motor control pathways, and the development of novel therapeutic agents targeting these systems.

Introduction